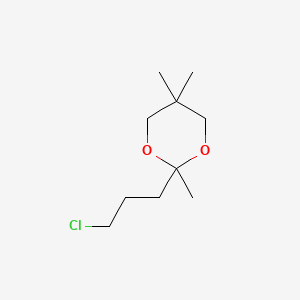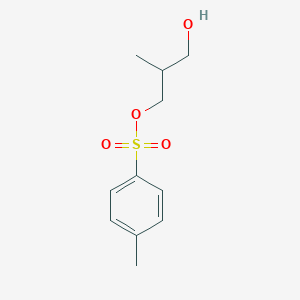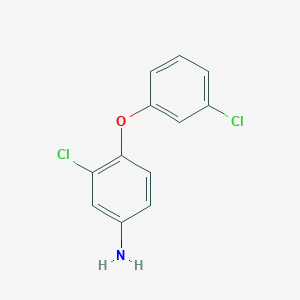
3-氯-4-(3-氯苯氧基)苯胺
概述
描述
3-Chloro-4-(3-chlorophenoxy)aniline is an organic compound with the molecular formula C12H9Cl2NO It is a derivative of aniline, featuring both chloro and phenoxy substituents
科学研究应用
3-Chloro-4-(3-chlorophenoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
生化分析
Biochemical Properties
3-Chloro-4-(3-chlorophenoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its antimalarial activity when combined with artesunate . The compound interacts with enzymes involved in the metabolic pathways of parasites, inhibiting their growth and proliferation. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and disrupting the normal biochemical processes of the parasites.
Cellular Effects
The effects of 3-Chloro-4-(3-chlorophenoxy)aniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving mammalian cells, the compound has shown cytotoxic effects, indicating its potential to disrupt cellular processes . Additionally, it has been observed to affect the viability of parasite cells, further demonstrating its impact on cellular metabolism and function.
Molecular Mechanism
At the molecular level, 3-Chloro-4-(3-chlorophenoxy)aniline exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. The compound’s interaction with enzymes often involves competitive inhibition, where it competes with the natural substrate for binding to the enzyme’s active site . This inhibition can lead to a decrease in the enzyme’s activity, thereby affecting the overall biochemical pathways in which the enzyme is involved.
Temporal Effects in Laboratory Settings
The temporal effects of 3-Chloro-4-(3-chlorophenoxy)aniline in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various laboratory conditions, maintaining its activity over time . Its degradation products and their potential effects on cellular function are still under investigation. Long-term studies have indicated that the compound can have sustained effects on cellular processes, particularly in in vitro settings.
Dosage Effects in Animal Models
The effects of 3-Chloro-4-(3-chlorophenoxy)aniline vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits therapeutic effects, such as antimalarial activity, without significant toxicity . At higher dosages, toxic or adverse effects have been observed, including cytotoxicity and disruption of normal cellular functions. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-Chloro-4-(3-chlorophenoxy)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism often involves its conversion into active metabolites that can exert biological effects . These metabolic pathways can influence the compound’s efficacy and toxicity, affecting its overall impact on cellular processes.
Transport and Distribution
The transport and distribution of 3-Chloro-4-(3-chlorophenoxy)aniline within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its therapeutic and toxic effects, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
The subcellular localization of 3-Chloro-4-(3-chlorophenoxy)aniline plays a crucial role in its activity and function. The compound is often directed to specific compartments or organelles within the cell, where it can exert its effects . Targeting signals and post-translational modifications can influence its localization, affecting its interaction with biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3-chlorophenoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-chlorophenol with 3-chloro-4-nitroaniline in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product.
Reaction Conditions:
Reactants: 3-chlorophenol, 3-chloro-4-nitroaniline
Base: Potassium carbonate
Solvent: Dimethylformamide (DMF)
Temperature: 80-100°C
Reduction: Catalytic hydrogenation or using a reducing agent like iron powder in acidic medium
Industrial Production Methods
Industrial production of 3-Chloro-4-(3-chlorophenoxy)aniline may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
3-Chloro-4-(3-chlorophenoxy)aniline can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas with palladium on carbon (Pd/C), iron powder in hydrochloric acid
Substitution: Chlorine (Cl2) for halogenation, nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation
Major Products Formed
Oxidation: Formation of quinones or chlorinated quinones
Reduction: Formation of 3-chloro-4-(3-chlorophenoxy)aniline from nitro precursors
Substitution: Various substituted derivatives depending on the substituent introduced
作用机制
The mechanism by which 3-Chloro-4-(3-chlorophenoxy)aniline exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary, but common targets include enzymes involved in metabolic processes or cell signaling pathways.
相似化合物的比较
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)aniline
- 3-Chloro-4-(4-chlorophenoxy)aniline
- 4-(3-Chlorophenoxy)aniline
Comparison
Compared to similar compounds, 3-Chloro-4-(3-chlorophenoxy)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. For instance, the presence of two chloro groups and a phenoxy group can enhance its lipophilicity and potentially its ability to cross cell membranes, making it a valuable compound for various applications.
属性
IUPAC Name |
3-chloro-4-(3-chlorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-8-2-1-3-10(6-8)16-12-5-4-9(15)7-11(12)14/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMSLPVEQDFVRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589740 | |
| Record name | 3-Chloro-4-(3-chlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84865-99-6 | |
| Record name | 3-Chloro-4-(3-chlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
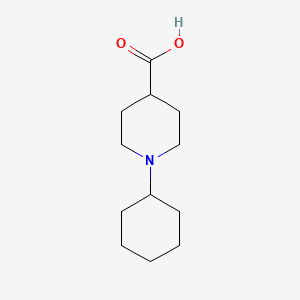
![5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356368.png)
![5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356369.png)
![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)
![5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356371.png)
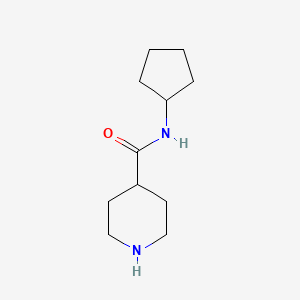


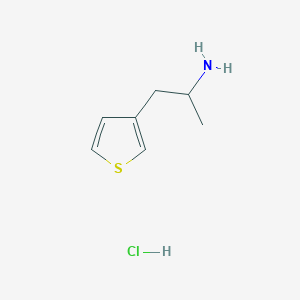
![4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B1356388.png)
![4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid](/img/structure/B1356392.png)
